molecular formula C12H21NO3S2 B2840085 N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide CAS No. 1396877-00-1

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2840085
CAS No.: 1396877-00-1
M. Wt: 291.42
InChI Key: NPMKGBCPOWYKKB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfonamide group and a hydroxyalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.

    Hydroxyalkyl Chain Introduction: The hydroxyalkyl chain is introduced via a nucleophilic substitution reaction, where the appropriate alkyl halide reacts with the thiophene sulfonamide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH₄ (Lithium aluminium hydride).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like NaH (Sodium hydride) in DMF (Dimethylformamide).

Major Products:

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of ethers or esters depending on the alkyl halide used.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which is known to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of enzymes. The hydroxyalkyl chain may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets within proteins.

Comparison with Similar Compounds

    N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonyl chloride: Precursor in the synthesis of the sulfonamide derivative.

Uniqueness: N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide is unique due to the combination of the hydroxyalkyl chain and the sulfonamide group, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S2/c1-9-5-6-11(17-9)18(15,16)13-8-7-10(14)12(2,3)4/h5-6,10,13-14H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMKGBCPOWYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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